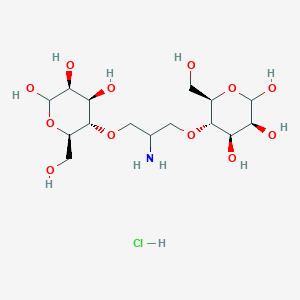

4,4'-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride

説明

4,4'-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride (CAS: 95245-30-0) is a carbohydrate-derived compound featuring a 1,3-propanediyl linker bridging two D-mannose units, with an amino group at the central carbon. It is commercially available through suppliers like TRC at a listed price of ¥11 per unit, indicating its use in research settings .

特性

分子式 |

C15H30ClNO12 |

|---|---|

分子量 |

451.85 g/mol |

IUPAC名 |

(3S,4R,5S,6R)-5-[2-amino-3-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropoxy]-6-(hydroxymethyl)oxane-2,3,4-triol;hydrochloride |

InChI |

InChI=1S/C15H29NO12.ClH/c16-5(3-25-12-6(1-17)27-14(23)10(21)8(12)19)4-26-13-7(2-18)28-15(24)11(22)9(13)20;/h5-15,17-24H,1-4,16H2;1H/t5?,6-,7-,8-,9-,10+,11+,12-,13-,14?,15?;/m1./s1 |

InChIキー |

NVRPDUMAFYKJCH-SIGCHYNBSA-N |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)OCC(CO[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)N)O.Cl |

正規SMILES |

C(C1C(C(C(C(O1)O)O)O)OCC(COC2C(OC(C(C2O)O)O)CO)N)O.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride involves the reaction of D-mannose with 2-amino-1,3-propanediol under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet research-grade standards .

化学反応の分析

Types of Reactions

4,4’-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like hydroxide ions, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

科学的研究の応用

4,4’-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride is widely used in scientific research, including:

Chemistry: As a reagent in synthetic organic chemistry for the preparation of complex molecules.

Biology: In studies involving carbohydrate-protein interactions and glycosylation processes.

Industry: Used in the production of specialized biochemical reagents and standards.

作用機序

The mechanism of action of 4,4’-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing various cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Comparative Analysis with Structurally or Functionally Related Compounds

Structural Analogues and Derivatives

a) Dopamine Hydrochloride (CAS: 62-31-7)

- Structure: A catecholamine derivative with a 4-(2-aminoethyl)benzenediol backbone.

- Solubility: Freely soluble in water and methanol, similar to 4,4'-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride, but insoluble in ether or toluene .

- Application : Used as a cardiovascular drug, contrasting with the carbohydrate-based target compound, which lacks direct therapeutic categorization in available evidence .

b) 3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine dihydrochloride (13a)

- Structure : A piperidine derivative with brominated aromatic substituents.

- Properties: Hygroscopic solid (50% yield) with distinct NMR profiles (e.g., δ 6.87 ppm for aromatic protons) compared to the mannose-based target compound .

- Application : Likely investigated for its bioactivity, differing from the carbohydrate-focused applications of the target compound .

Commercial and Functional Comparators

a) H-89 Dihydrochloride (Protein Kinase A Inhibitor)

- Price : ¥545, significantly higher than the target compound (¥11), reflecting differences in complexity and demand .

- Application : Used in kinase inhibition studies, whereas the target compound’s role remains unspecified beyond its structural features .

b) 4,4'-Diaminobenzanilide (CAS: 785-30-8)

Data Table: Key Comparative Metrics

*Molecular formula inferred: Likely C₁₅H₂₈Cl₂N₂O₁₀ based on structure.

Research Findings and Limitations

- Solubility Advantage: The hydrochloride salt form of the target compound enhances water solubility, a trait shared with dopamine HCl but absent in non-ionic analogues like 4,4'-diaminobenzanilide .

- Cost Efficiency : At ¥11, the target compound is among the lowest-priced in commercial catalogs, suggesting accessibility for bulk research applications .

- Structural Uniqueness : Unlike piperidine or aromatic diamine derivatives, its carbohydrate backbone may facilitate glycosylation studies or mimic biological glycans .

生物活性

4,4'-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride is a compound that has garnered interest in the fields of biochemistry and medicinal chemistry due to its potential biological activities. Its unique structure allows it to interact with various biological systems, which may lead to therapeutic applications. This article will delve into its biological activity, supported by research findings and case studies.

- Chemical Name : 4,4'-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride

- CAS Number : 95245-30-0

- Molecular Formula : C_{12}H_{24}ClN_2O_{10}

Antimicrobial Properties

Research has indicated that 4,4'-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:

- Study Findings :

- The compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentrations (MIC) were determined to be as low as 32 µg/mL for E. coli.

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects. It appears to enhance the immune response by stimulating macrophage activity.

- Research Insights :

- A study showed that treatment with the compound increased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages.

- This suggests a potential role in enhancing host defense mechanisms.

Antioxidant Activity

4,4'-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride has been evaluated for its antioxidant properties.

- Experimental Results :

- The compound exhibited a significant ability to scavenge free radicals in various assays (e.g., DPPH assay).

- It was found to reduce oxidative stress markers in cellular models, indicating potential protective effects against oxidative damage.

Table of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Immunomodulatory | Increased cytokine production | |

| Antioxidant | Scavenges free radicals |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of 4,4'-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride against clinical isolates of bacteria. The results demonstrated substantial inhibition of bacterial growth, supporting its potential use as a natural preservative in food or cosmetic products.

Case Study 2: Immunomodulation in Animal Models

A study involving animal models assessed the immunomodulatory effects of the compound. Mice treated with varying doses showed enhanced immune responses compared to controls, particularly in terms of macrophage activation and cytokine production. This suggests possible applications in developing immunotherapeutic agents.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。